D-Isoleucine benzyl ester p-toluenesulfonate
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Description
“D-Isoleucine benzyl ester p-toluenesulfonate” is a chemical compound with the linear formula C20H27NO5S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “D-Isoleucine benzyl ester p-toluenesulfonate” is represented by the linear formula C20H27NO5S . The molecular weight of the compound is 393.506 .Scientific Research Applications
Biochemistry
Benzyl ester derivatives of amino acids, like D-Isoleucine benzyl ester p-toluenesulfonate, are often used in the study of protein structures and functions . They can act as building blocks in the synthesis of peptides or proteins .
Pharmaceutical Research
These compounds can be used in the development of new drugs . They might serve as intermediates in the synthesis of more complex molecules with therapeutic properties .
Chemical Synthesis
Benzyl ester derivatives are used as intermediates in organic synthesis . They can participate in various reactions to form desired products .
Peptide Synthesis
D-Isoleucine benzyl ester p-toluenesulfonate could potentially be used in peptide synthesis . The benzyl ester group can act as a protecting group for the carboxylic acid function of the amino acid during peptide bond formation .
Molecular Biology
In molecular biology research, these compounds might be used in studies related to protein expression, folding, and function .
Analytical Chemistry
Benzyl ester derivatives of amino acids could potentially be used as standards or markers in analytical chemistry .
Pharmaceutical Research
These compounds can be used in the development of new drugs . They might serve as intermediates in the synthesis of more complex molecules with therapeutic properties.
Peptide Synthesis
D-Isoleucine benzyl ester p-toluenesulfonate could potentially be used in peptide synthesis . The benzyl ester group can act as a protecting group for the carboxylic acid function of the amino acid during peptide bond formation .
properties
IUPAC Name |
benzyl (2R,3R)-2-amino-3-methylpentanoate;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.C7H8O3S/c1-3-10(2)12(14)13(15)16-9-11-7-5-4-6-8-11;1-6-2-4-7(5-3-6)11(8,9)10/h4-8,10,12H,3,9,14H2,1-2H3;2-5H,1H3,(H,8,9,10)/t10-,12-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWVXTVKSVYPNE-MHDYBILJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OCC1=CC=CC=C1)N.CC1=CC=C(C=C1)S(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@H](C(=O)OCC1=CC=CC=C1)N.CC1=CC=C(C=C1)S(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-Isoleucine benzyl ester p-toluenesulfonate |
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